![molecular formula C20H25N3O4 B2381286 N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361861-61-0](/img/structure/B2381286.png)
N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPC-6827, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further exploration.
Mechanism of Action
The mechanism of action of N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with the dopamine transporter. This compound has been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels may be responsible for the compound's effects on addiction and other neurological disorders.
Biochemical and Physiological Effects:
N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have various biochemical and physiological effects, including an increase in dopamine levels in the brain. This compound has also been shown to have an effect on the release of glutamate, which is involved in the regulation of neuronal activity. Additionally, N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have an effect on the expression of certain genes involved in the regulation of dopamine signaling.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its potential use in the study of addiction and other neurological disorders. This compound has also been shown to have an effect on the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. However, one limitation of using N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide, including further exploration of its potential use in the treatment of addiction and other neurological disorders. Additionally, the mechanism of action of this compound could be further elucidated, which may lead to the development of more effective treatments for these disorders. Further studies could also be conducted to determine the safety and toxicity of N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide, which may expand its potential use in scientific research.
Synthesis Methods
The synthesis of N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the reaction of 4-(morpholine-4-carbonyl)benzaldehyde with 1,3-diphenylpropenone to form the corresponding chalcone. This chalcone is then reacted with piperidine-4-carboxylic acid to form the final product, N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide.
Scientific Research Applications
N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have an effect on the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of addiction and other neurological disorders.
properties
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-2-18(24)22-9-7-15(8-10-22)19(25)21-17-5-3-16(4-6-17)20(26)23-11-13-27-14-12-23/h2-6,15H,1,7-14H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMIDOHGPPZTRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2381203.png)
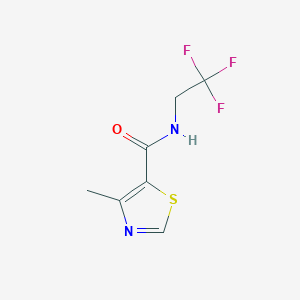
![5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B2381205.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2381208.png)

![N-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2381211.png)
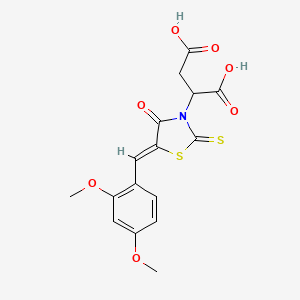
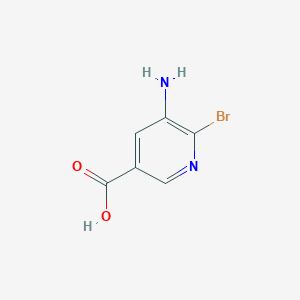
![Methyl 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2381216.png)

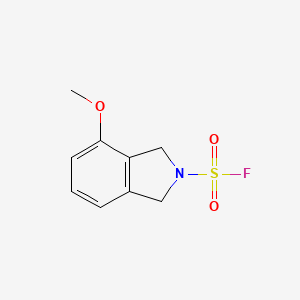
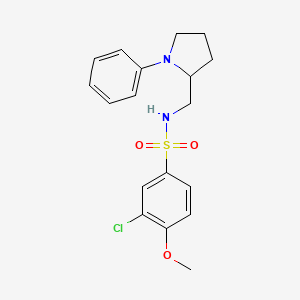
![2-[6-[[4-(2-fluorophenyl)piperazino]methyl]-4-keto-pyran-3-yl]oxy-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2381223.png)
![3-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide](/img/structure/B2381224.png)